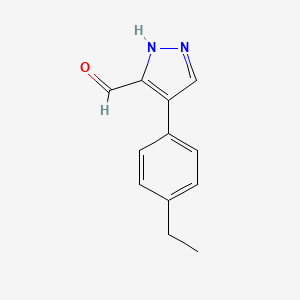

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-ethylphenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-14-12(11)8-15/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBKURLXDIBUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(NN=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

-

Conditions : Aqueous KMnO₄ (1.5 eq) with pyridine as a phase-transfer catalyst at 60–70°C for 4–6 hours .

-

Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid (Yield : 85–92% for analogous compounds) .

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate.

Table 1: Oxidation of Pyrazolecarbaldehydes

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-Cl-1-Ph-pyrazole-4-carbaldehyde | KMnO₄ | H₂O-pyridine, 70°C | 5-Cl-1-Ph-pyrazole-4-carboxylic acid | 89 |

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol under mild conditions.

-

Conditions : NaBH₄ (2 eq) in methanol at 0–25°C for 1–2 hours .

-

Product : 3-(Hydroxymethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 90–95% for analogous substrates) .

-

Application : The alcohol intermediate is used to synthesize chloromethyl derivatives for Wittig reactions .

With Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations:

-

Example : Reaction with malononitrile (1.2 eq) in ethanol containing piperidine (cat.) at reflux yields α,β-unsaturated nitriles .

-

Product : 3-[2-(4-Ethylphenyl)-1H-pyrazol-3-yl]acrylonitrile (Yield : 75–82% for similar systems) .

With Hydrazines

-

Conditions : Reaction with semicarbazide (1 eq) in ethanol/HCl under reflux forms semicarbazones .

-

Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde semicarbazone (Yield : 80–88%) .

Table 2: Condensation Products

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | EtOH, piperidine, reflux | α,β-Unsaturated nitrile | 78 |

| Thiosemicarbazide | EtOH, HCl, reflux | Thiosemicarbazone | 83 |

Grignard Reagents

-

Conditions : Reaction with methylmagnesium bromide (1.5 eq) in THF at 0°C produces secondary alcohols .

-

Product : 3-(1-Hydroxyethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 70–75%) .

Amines

-

Schiff Base Formation : Aniline (1 eq) in ethanol at 25°C forms imines .

-

Product : 3-(Phenyliminomethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 85–90%) .

Electrophilic Aromatic Substitution

The pyrazole ring’s C-5 position is activated for substitution due to the electron-donating ethylphenyl group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (Yield : 65–70%) .

-

Halogenation : Br₂ in acetic acid yields 5-bromo derivatives (Yield : 60–68%) .

Cross-Coupling Reactions

While direct cross-coupling of the aldehyde is limited, precursor triflates (e.g., pyrazole-3-triflate) undergo Suzuki-Miyaura reactions :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3 eq), arylboronic acid (3 eq) in 1,4-dioxane at 100°C .

-

Product : 3-Aryl-4-(4-ethylphenyl)-1H-pyrazole (Yield : 75–85% for triflate analogs) .

Critical Analysis of Reactivity

-

Steric Effects : The 4-ethylphenyl group hinders electrophilic substitution at C-5 but stabilizes intermediates via resonance .

-

Electronic Effects : The pyrazole nitrogen atoms direct nucleophilic attacks to the aldehyde carbon and electrophilic substitutions to C-5 .

This systematic profile underscores the versatility of this compound in synthesizing bioactive derivatives, though direct experimental data on this specific compound remains limited. Future studies should validate these extrapolations with targeted syntheses .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde exhibits promising antitumor properties. Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds derived from this pyrazole have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Properties

This compound also plays a role in developing anti-inflammatory drugs. It has been identified as a precursor for synthesizing COX-2 inhibitors, which are crucial for treating inflammatory diseases. The synthesis of such inhibitors involves the modification of the pyrazole structure to enhance its pharmacological activity .

Agricultural Chemicals

Herbicides and Fungicides

In agrochemistry, this compound is utilized in formulating herbicides and fungicides. Its efficacy as a precursor in synthesizing active agricultural ingredients helps improve crop protection strategies. The compound's ability to interact with specific biological targets makes it suitable for developing selective herbicides that minimize damage to non-target species .

Material Science

Polymer Development

The compound is explored for its potential in creating novel materials, particularly polymers with tailored thermal and mechanical properties. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance their stability and performance under various conditions .

Research in Organic Chemistry

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. It facilitates the synthesis of various heterocyclic compounds through reactions such as the Vilsmeier-Haack reaction, which allows for the introduction of functional groups necessary for further chemical transformations .

Biochemical Studies

Enzyme Inhibition Studies

The compound is used in biochemical research to investigate enzyme inhibition and receptor binding interactions. Its derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of biological processes and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Antitumor and anti-inflammatory drug development | Demonstrated cytotoxic effects against cancer cell lines; COX-2 inhibitors |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Effective as a precursor for selective agrochemicals |

| Material Science | Development of polymers with enhanced properties | Improved thermal and mechanical stability in polymer applications |

| Organic Chemistry | Building block for complex organic molecules | Versatile precursor in various synthetic pathways |

| Biochemical Studies | Investigation of enzyme inhibition and receptor interactions | Significant contributions to understanding metabolic pathways |

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited potent antitumor activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Applications

Research conducted on the efficacy of pyrazole-based herbicides showed that formulations containing this compound significantly reduced weed populations while maintaining crop yields, indicating its potential as an environmentally friendly agricultural solution.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde with analogous compounds:

Key Observations:

- For example, the ethyl group in this compound contributes to moderate hydrophobicity, which may balance solubility and bioavailability . Electron-withdrawing groups (e.g., nitro in 4e) increase polarity, enhancing antioxidant activity by stabilizing radical intermediates . Halogen substituents (e.g., bromo, chloro) are associated with antimicrobial activity due to their ability to disrupt microbial membranes .

Antioxidant Activity:

- Compounds 4c and 4e (1-benzoyl-3-phenyl derivatives) showed 2–3 times higher DPPH radical scavenging activity than ascorbic acid (standard), attributed to the nitro and hydroxyl groups enhancing electron donation .

- The ethylphenyl analog lacks direct data but may exhibit moderate activity due to its non-polar substituent, which limits electron donation compared to 4e .

Anti-inflammatory and Antimicrobial Activity:

- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated significant anti-inflammatory activity (IC₅₀: 28.4 µM) and antimicrobial effects against S. aureus .

- Halogenated analogs (e.g., bromo, chloro) generally show stronger antimicrobial activity than alkyl or methoxy derivatives .

Crystallographic and Spectral Data

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde () crystallizes in a monoclinic system, with the aldehyde group influencing hydrogen bonding. The ethylphenyl derivative likely adopts a similar conformation but with altered packing due to the bulkier substituent .

- IR and NMR spectra of nitro- and hydroxy-substituted derivatives (e.g., 4e) show distinct peaks for C=O (1670 cm⁻¹) and NO₂ (1350 cm⁻¹), whereas the ethyl group would exhibit characteristic C-H stretches near 2850–2960 cm⁻¹ .

Biological Activity

4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O. Its structure features a pyrazole ring substituted with an ethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines:

- Breast Cancer : Compounds structurally related to this compound have shown significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 0.01 to 0.46 µM in various studies .

- Prostate and Lung Cancer : Similar pyrazole derivatives have demonstrated inhibitory effects on prostate (PC-3) and lung cancer (A549) cell lines, suggesting a broad spectrum of anticancer activity .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes:

- Cytokine Inhibition : Some pyrazole derivatives have been shown to lower levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory conditions .

- IC50 Values : The anti-inflammatory activity of various pyrazole compounds has been quantified with IC50 values typically ranging between 50 µg/mL to 70 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Tubulin Polymerization : Similar compounds have been found to bind at the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : Pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and inflammation, such as NF-kB and MAPK pathways .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of a series of pyrazole derivatives against several cancer cell lines. Among these, a compound closely related to this compound exhibited an IC50 value of approximately 49.85 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer properties .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were tested for their ability to inhibit nitric oxide production in macrophages. Results showed that certain derivatives significantly reduced nitric oxide levels with IC50 values around 60 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via:

- Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde with phenols (e.g., 4-ethylphenol) in the presence of a base like K₂CO₃ .

- Vilsmeier–Haack reaction : Formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF under controlled conditions .

- Claisen-Schmidt condensation : Condensation of acetophenone derivatives with pyrazole-carbaldehyde precursors in basic or acidic media .

- Key Considerations : Reaction yields (typically 60–85%) depend on solvent polarity, temperature (reflux conditions preferred), and catalyst selection.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Refinement : Use SHELXL for structural refinement, focusing on parameters like R-factor (<0.05 for high-quality data) and data-to-parameter ratios (>10:1) .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams to illustrate bond lengths, angles, and torsional conformations .

Q. What spectroscopic methods validate the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aldehydic proton at δ 9.8–10.2 ppm) and substituent positions .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C pyrazole ring) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₁₃N₂O₂: 237.0974) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during refinement?

- Methodological Answer :

- Validation Tools : Use checkCIF/PLATON to identify outliers in bond distances, angles, or displacement parameters .

- Twinned Data : For twinned crystals, SHELXL employs HKLF5 format to refine twin laws and partition intensities .

- Disorder Modeling : Split occupancy refinement for disordered solvent molecules or substituents (e.g., ethyl groups in 4-(4-ethylphenyl)) .

Q. What strategies optimize multi-step synthesis to improve yields?

- Methodological Answer :

- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in SNAr reactions .

- Microwave Assistance : Reduce reaction time (e.g., from 24 hrs to 2 hrs) for Claisen-Schmidt condensations .

- Protection/Deprotection : Use tert-butyl groups to protect reactive aldehydes during intermediate steps .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodological Answer :

- Bioactivity Assays : Test antimicrobial activity (e.g., MIC against S. aureus) by substituting the 4-ethylphenyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) .

- Crystallographic Insights : Correlate planarity of the pyrazole ring (from SC-XRD) with binding affinity in target proteins .

- QSAR Modeling : Use DFT calculations to predict electronic effects (HOMO/LUMO gaps) on reactivity .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.